molecular formula C44H55NO16 B612147 Milataxel CAS No. 393101-41-2

Milataxel

货号: B612147
CAS 编号: 393101-41-2
分子量: 853.9
InChI 键: XIVMHSNIQAICTR-DMUFGCTNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

米拉塔赛是一种新型紫杉烷类药物,以其比紫杉醇和多西他赛增强的临床前活性而闻名。它在过表达 P-糖蛋白的细胞系中特别有效,P-糖蛋白是一种常导致药物耐药的蛋白质。 米拉塔赛已在各种临床前模型中显示出显著的抗肿瘤活性,使其成为癌症治疗的有前景候选药物 .

准备方法

合成路线和反应条件: 米拉塔赛是通过一系列复杂的化学反应合成的。合成过程涉及紫杉烷核心与各种官能团的酯化反应。关键步骤包括:

    酯化: 紫杉烷核心与苯甲酸和丙酸酯化,形成所需的酯衍生物。

    羟基化: 在紫杉烷核心的特定位置引入羟基,以增强其生物活性。

    保护和脱保护: 保护基团用于在合成过程中屏蔽反应性位点,并在随后将其去除以得到最终产物。

工业生产方法: 米拉塔赛的工业生产涉及使用优化的反应条件进行大规模合成,以确保高收率和纯度。该过程包括:

    间歇操作: 在大型反应器中进行反应,对温度、压力和反应时间进行精确控制。

    纯化: 使用色谱和重结晶等技术纯化粗产物,以获得高纯度的米拉塔赛。

化学反应分析

反应类型: 米拉塔赛经历各种化学反应,包括:

    氧化: 引入氧原子以形成羟基。

    还原: 去除氧原子或添加氢原子以还原官能团。

    取代: 用另一种官能团取代一种官能团,以改变化学结构。

常用试剂和条件:

    氧化剂: 过氧化氢,高锰酸钾。

    还原剂: 硼氢化钠,氢化铝锂。

    取代试剂: 卤代烷,酰氯。

主要产物: 这些反应形成的主要产物包括米拉塔赛的羟基化、还原和取代衍生物,每个衍生物都具有独特的生物学特性。

科学研究应用

米拉塔赛在科学研究中具有广泛的应用,包括:

    化学: 用作研究紫杉烷类似物及其化学性质的模型化合物。

    生物学: 研究其对各种细胞系中细胞分裂和凋亡的影响。

    医学: 探索其作为治疗癌症的潜在化疗药物,特别是那些对其他紫杉烷类药物耐药的癌症。

    工业: 用于开发新的药物制剂和递送系统。

作用机制

米拉塔赛体外增强微管蛋白聚合速率,导致细胞内微管束缚。这破坏了微管的正常功能,而微管对于细胞分裂至关重要。 通过稳定微管,米拉塔赛阻止其解聚,从而抑制细胞分裂并在癌细胞中诱导凋亡 .

相似化合物的比较

米拉塔赛与其他紫杉烷类似物(如紫杉醇和多西他赛)进行比较。尽管这三种化合物都具有相似的作用机制,但米拉塔赛具有独特的特性,使其在某些情况下更有效:

类似化合物:

  • 紫杉醇
  • 多西他赛
  • 卡巴他赛

米拉塔赛克服药物耐药的独特能力及其增强的临床前活性使其成为癌症治疗领域进一步研究和开发的有前景候选药物。

生物活性

Milataxel, a novel taxane analog, has garnered attention due to its potential as an anticancer agent, particularly in cases where conventional treatments like paclitaxel and docetaxel have failed. This compound is designed to overcome some of the limitations associated with traditional taxanes, particularly their susceptibility to multidrug resistance mechanisms, such as the overexpression of P-glycoprotein.

Like other taxanes, this compound functions by binding to β-tubulin, a key component of microtubules. This binding stabilizes microtubules and prevents their disassembly, which is crucial for cell division. The resultant mitotic arrest leads to apoptosis in cancer cells. Recent studies have also suggested that this compound may influence androgen receptor signaling pathways, which could enhance its efficacy in certain cancers like prostate cancer .

Preclinical Studies

This compound has demonstrated enhanced preclinical activity compared to its predecessors:

  • In Vitro Studies : this compound showed significant cytotoxicity against various cancer cell lines, including those resistant to paclitaxel. For instance, it was effective in human ovarian carcinoma xenografts and exhibited activity against paclitaxel-resistant models .
  • Pharmacokinetics : In a pharmacokinetic study involving five subjects, this compound had a mean elimination half-life of 64 hours and an area under the plasma concentration-time curve (AUC) of 1,708 ng·h/mL .

Table 1: Summary of Preclinical Findings

Study TypeFindings
In VitroEffective against paclitaxel-resistant cell lines; cytotoxic in various cancer models
PharmacokineticsHalf-life: 64 hours; AUC: 1,708 ng·h/mL
MechanismBinds β-tubulin; stabilizes microtubules; induces apoptosis

Phase II Studies

This compound has undergone several clinical trials, notably in patients with advanced colorectal cancer (CRC) and non-small cell lung cancer (NSCLC):

  • Colorectal Cancer : A Phase II trial involving 44 patients treated with intravenous this compound at a dose of 35 mg/m² every three weeks reported no objective responses. The median time to progression was 1.4 months. Notably, severe toxicities included neutropenic sepsis in three patients and two fatalities .
  • Non-Small Cell Lung Cancer : In another study targeting platinum-refractory NSCLC patients, this compound showed some promise with partial responses observed in nine patients. However, the trials were halted due to safety concerns stemming from severe adverse events noted in earlier studies .

Table 2: Summary of Clinical Trial Outcomes

Cancer TypeStudy PhaseDose (mg/m²)Objective ResponseMedian Time to ProgressionNotable Adverse Events
Colorectal CancerPhase II35None1.4 monthsNeutropenic sepsis (3 cases), fatalities (2)
Non-Small Cell Lung CancerPhase IIVariablePartial responses (9 patients)Not specifiedSevere adverse events led to trial cessation

Safety Profile

The safety profile of this compound is concerning based on the available data. The most common grade 3/4 adverse events reported include:

  • Neutropenia (57%)
  • Leukopenia (27%)
  • Neuropathy (16%)
  • Diarrhea (14%)
  • Thrombocytopenia (14%)

These findings indicate that while this compound may have potential therapeutic benefits, its use is accompanied by significant risks that necessitate careful patient monitoring and management during treatment .

属性

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3R)-3-(furan-2-yl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-propanoyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H55NO16/c1-10-29(47)58-27-19-28-43(21-56-28,60-23(3)46)34-36(59-37(51)24-15-12-11-13-16-24)44(54)20-26(22(2)30(41(44,7)8)32(48)35(50)42(27,34)9)57-38(52)33(49)31(25-17-14-18-55-25)45-39(53)61-40(4,5)6/h11-18,26-28,31-34,36,48-49,54H,10,19-21H2,1-9H3,(H,45,53)/t26-,27-,28+,31-,32+,33+,34-,36-,42+,43-,44+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVMHSNIQAICTR-UQYHODNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)C(C(C6=CC=CO6)NC(=O)OC(C)(C)C)O)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)[C@@H]([C@H](C6=CC=CO6)NC(=O)OC(C)(C)C)O)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H55NO16
Record name Milataxel
Source Wikipedia
URL https://en.wikipedia.org/wiki/Milataxel
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870345
Record name Milataxel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

853.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Milataxel enhances the rate of tubulin polymerization in vitro and causes the bundling of microtubules in cells.
Record name Milataxel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12334
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

352425-37-7
Record name (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-6,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-4-(1-oxopropoxy)-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl (αR,βR)-β-[[(1,1-dimethylethoxy)carbonyl]amino]-α-hydroxy-2-furanpropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352425-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Milataxel [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0352425377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Milataxel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12334
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Milataxel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MILATAXEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J41Q4S20GS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。